(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Catalog No.
S762021
CAS No.
59768-74-0
M.F
C29H32N2O6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl...

CAS Number

59768-74-0

Product Name

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

IUPAC Name

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C29H32N2O6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1

InChI Key

HFYGXARWFBONMU-HSZRJFAPSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O

Synonyms

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoicacid;596797-14-7;AmbotzFAA1318;CTK8C0038;MolPort-006-705-617;8885AB;ANW-63924;ZINC38528692;AKOS016003858;AJ-95463;AK-61269;KB-209632;RT-022484;(2R)-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O

Building Block for Peptide Synthesis:

Boc-L-aspartic acid 4-methyl ester serves as a valuable building block in the synthesis of peptides, which are chains of amino acids. The presence of the "Boc" (tert-butoxycarbonyl) protecting group safeguards the N-terminus (amino group) of the aspartic acid residue during peptide chain assembly. Once the peptide sequence is built, the Boc group can be selectively removed under specific conditions, allowing for further modifications or cyclization of the peptide []. This application is particularly useful in the development of novel therapeutic drugs and functional peptides.

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is a complex organic compound characterized by its unique functional groups and stereochemistry. It features a methoxy group, a carbonyl group, and an amino acid derivative structure, making it potentially relevant in various biochemical contexts. The presence of the methoxy group enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics.

The chemical reactivity of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid can be categorized into several types of reactions:

  • Hydrolysis: The ester bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
  • Amidation: The amino group can participate in amidation reactions with various acids, forming amides that may exhibit different biological activities.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and yielding a ketone or aldehyde.

These reactions are mediated by specific enzymes or catalysts in biological systems, highlighting the compound's potential roles in metabolic pathways

The biological activity of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is likely influenced by its structural features. Compounds with similar structures often exhibit activities such as:

  • Antioxidant properties: Many compounds with carbonyl and methoxy groups have shown potential in scavenging free radicals, thus protecting cells from oxidative stress .
  • Antimicrobial activity: The presence of amino groups can enhance interaction with microbial membranes, potentially leading to antibacterial effects .
  • Enzyme inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting various physiological processes .

Quantitative structure-activity relationship (QSAR) models can be employed to predict its biological effects based on its chemical structure .

Several synthetic routes can be employed to produce (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid:

  • Starting from 4-methoxybutanoic acid: This method involves the protection of the carboxylic acid followed by the introduction of an amino group via a coupling reaction.
  • Using peptide coupling techniques: The amino acid derivative can be synthesized through standard peptide coupling methods involving activated esters or coupling reagents like carbodiimides.
  • Functional group modifications: Subsequent modifications can be performed to introduce the methoxy and carbonyl functionalities through reactions like alkylation and oxidation.

These methods allow for flexibility in modifying the compound's structure to enhance its desired properties .

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid has potential applications in:

  • Pharmaceutical development: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Biochemical research: As a tool compound, it could be used to study enzyme mechanisms or metabolic pathways.
  • Agricultural chemistry: Its antimicrobial properties might find applications in developing new pesticides or fungicides.

The versatility of this compound makes it a candidate for further exploration in various scientific fields .

Interaction studies involving (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid can provide insights into its biological mechanisms:

  • Binding assays: These studies can determine how well the compound binds to target proteins or receptors, which is crucial for understanding its pharmacological effects.
  • Cell viability assays: Evaluating its effects on different cell lines can help assess cytotoxicity and therapeutic windows.
  • Metabolic profiling: Understanding how the compound is metabolized within biological systems can reveal its stability and bioavailability .

Several compounds share structural similarities with (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid:

Compound NameStructure FeaturesBiological Activity
4-Methoxybutanoic AcidMethoxy and carboxylic acid groupsAntioxidant
2-Amino-4-methylpentanoic AcidAmino group and branched chainAntimicrobial
3-MethoxyphenylalanineMethoxy group on phenylalanineEnzyme inhibition

Uniqueness

The uniqueness of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid lies in its combination of a methoxy group, branched alkane side chain, and a carbonyl functionality. This combination may enhance its lipophilicity and bioactivity compared to simpler analogs.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-aspartic acid 4-methyl ester

Dates

Modify: 2023-08-15

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